tert-butylN-[cis-5-fluoroazepan-4-yl]carbamate
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Overview
Description
tert-ButylN-[cis-5-fluoroazepan-4-yl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is known for its unique structural features, which include a tert-butyl group and a cis-5-fluoroazepane moiety.
Preparation Methods
The synthesis of tert-butylN-[cis-5-fluoroazepan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with cis-5-fluoroazepane. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
tert-ButylN-[cis-5-fluoroazepan-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield the corresponding amine and carbamic acid.
Scientific Research Applications
tert-ButylN-[cis-5-fluoroazepan-4-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-[cis-5-fluoroazepan-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-ButylN-[cis-5-fluoroazepan-4-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group.
cis-5-fluoroazepane: A compound with a similar azepane ring structure but without the carbamate group.
tert-Butyl (2-aminophenyl)carbamate: Another carbamate with a tert-butyl group and an aminophenyl moiety.
The uniqueness of this compound lies in its combination of the tert-butyl group and the cis-5-fluoroazepane moiety, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C11H21FN2O2 |
---|---|
Molecular Weight |
232.29 g/mol |
IUPAC Name |
tert-butyl N-[(4S,5R)-5-fluoroazepan-4-yl]carbamate |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-9-5-7-13-6-4-8(9)12/h8-9,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+/m1/s1 |
InChI Key |
KMTQQQXYBFJDEP-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNCC[C@H]1F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCCC1F |
Origin of Product |
United States |
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